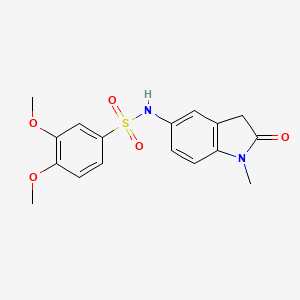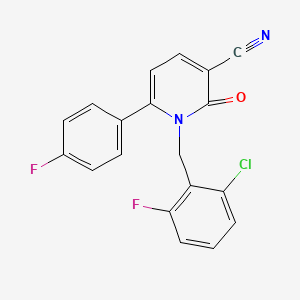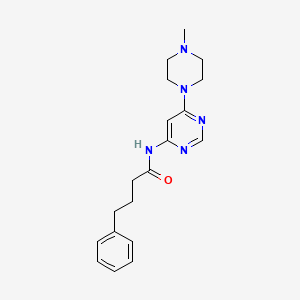
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
作用机制
Target of Action
The compound, N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide, is a derivative of pyrimidine . Pyrimidine derivatives are known to target Protein Kinase B (PKB) or Akt , which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. When PKB is inhibited, the downstream effects include the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been optimized to provide atp-competitive, nanomolar inhibitors with good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has led to the development of potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This is due to the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, this compound could potentially be used as an antitumor agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized by reacting appropriate precursors under specific conditions.
Attachment of the phenylbutanamide moiety: The phenylbutanamide group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide has several scientific research applications:
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyrazine ring instead of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)phenanthridine): This compound has a similar pyrimidine core but different substituents.
Uniqueness
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide is unique due to its specific combination of a pyrimidine core with a 4-methylpiperazine and phenylbutanamide moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
属性
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)18-14-17(20-15-21-18)22-19(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMOPIUUQJASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)
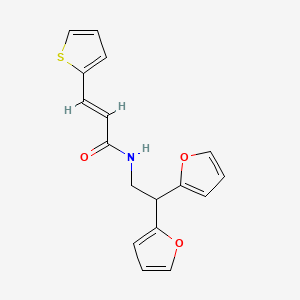
![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)
![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)
![N'-(2,5-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2959850.png)
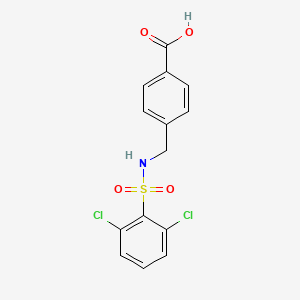
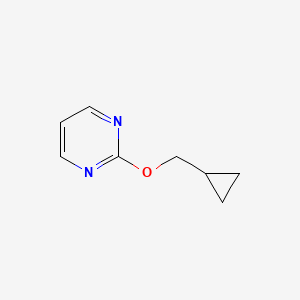
![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)
